molecular formula C9H13NO2 B15172079 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- CAS No. 918423-14-0

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-

Cat. No.: B15172079
CAS No.: 918423-14-0
M. Wt: 167.20 g/mol
InChI Key: MVYFHWNEALFNCT-UHFFFAOYSA-N
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Description

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable azepine derivative with an oxazolone can lead to the formation of the desired compound through a series of cyclization and functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene- is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918423-14-0

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-methylidene-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,4-a]azepin-3-one

InChI

InChI=1S/C9H13NO2/c1-7-8-5-3-2-4-6-10(8)9(11)12-7/h8H,1-6H2

InChI Key

MVYFHWNEALFNCT-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCCCN2C(=O)O1

Origin of Product

United States

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